((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine
CAS No.:
Cat. No.: VC17890820
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O3 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | [(2S,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanamine |
| Standard InChI | InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1 |
| Standard InChI Key | AGVHSJSSGBEGFU-ONGXEEELSA-N |
| Isomeric SMILES | C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | C1C(COC1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name, ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine, reflects its stereochemistry:
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Tetrahydrofuran core: A five-membered oxygen-containing ring with two chiral centers at positions 2 (S-configuration) and 4 (R-configuration).
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3-Nitrophenyl group: A benzene ring substituted with a nitro group at the meta position, attached to the tetrahydrofuran’s C4.
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Methanamine moiety: A primary amine (–CH2NH2) bonded to the tetrahydrofuran’s C2.
The molecular formula is C11H14N2O3, with a molecular weight of 222.24 g/mol.
Stereochemical Configuration
The (2S,4R) configuration is critical for its biological interactions. Chiral tetrahydrofuran derivatives often exhibit enantiomer-specific activity, as seen in antiviral and antipsychotic agents .
Spectroscopic Data
While direct data for this compound is unavailable, analogs provide insights:
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IR Spectroscopy: Expected peaks for –NO2 (~1520 cm⁻¹, asymmetric stretch) and –NH2 (~3350 cm⁻¹).
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NMR:
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely involves:
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Tetrahydrofuran ring formation via cyclization of a diol or epoxide.
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Introduction of the 3-nitrophenyl group through electrophilic aromatic substitution or cross-coupling.
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Amine functionalization using reductive amination or Gabriel synthesis.
Route 1: Chiral Pool Approach
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Starting material: (2S,4R)-tetrahydrofuran-2,4-diol.
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Nitrophenyl incorporation: Mitsunobu reaction with 3-nitrophenol, followed by oxidation to install the amine .
Route 2: Asymmetric Catalysis
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Sharpless epoxidation or Jacobsen kinetic resolution to establish stereochemistry .
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Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl group attachment .
Challenges in Synthesis
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Stereochemical purity: Requires chiral auxiliaries or catalysts to avoid racemization.
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Nitro group stability: Sensitivity to reduction under hydrogenation conditions necessitates protective strategies .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to the nitro and amine groups. Poor in water (logP ≈ 1.8 predicted).
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Stability: Photolabile nitro group mandates storage in amber glass.
Crystallinity and Melting Point
Analogous nitroaromatic tetrahydrofuran derivatives exhibit melting points of 120–150°C . Crystallinity data would require X-ray diffraction analysis.
Pharmacological and Industrial Applications
Medicinal Chemistry
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Dopamine receptor modulation: Structural similarity to tetrahydrofuran-containing antipsychotics suggests potential CNS activity .
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Antimicrobial agents: Nitro groups are prevalent in nitroimidazole antibiotics (e.g., metronidazole), implying possible utility in infectious disease research .
Material Science
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Chiral ligands: The amine and nitro groups could coordinate metals for asymmetric catalysis.
Future Research Directions
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